6-Quinoxalinamine,2,3,5-trimethyl-(9CI)

説明

BenchChem offers high-quality 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

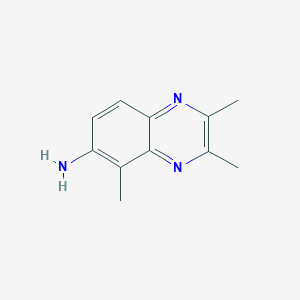

Structure

3D Structure

特性

IUPAC Name |

2,3,5-trimethylquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-6-9(12)4-5-10-11(6)14-8(3)7(2)13-10/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQTXCRKNAHWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC(=C(N=C12)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167219 | |

| Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161697-03-6 | |

| Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161697036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular weight and 3D structural analysis of 6-Quinoxalinamine,2,3,5-trimethyl-(9CI)

An In-Depth Technical Guide on the Molecular Weight and 3D Structural Analysis of 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI)

Executive Summary & Pharmacological Context

Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic scaffolds in modern drug discovery. Characterized by a fused benzene and pyrazine ring system, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties [1]. The compound 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI) (CAS: 161697-03-6), with its specific trimethyl substitution and primary amine functional group, presents a unique spatial conformation that is highly relevant for targeted receptor binding, such as kinase inhibition or interaction with adenosine receptors [2].

As a Senior Application Scientist, the approach to characterizing such a molecule must move beyond basic identification. This guide provides a comprehensive, self-validating analytical framework for determining the exact molecular weight, mapping the regiochemistry, and elucidating the 3D structural conformation of 6-Quinoxalinamine, 2,3,5-trimethyl-.

Physicochemical Profiling & Molecular Weight Determination

The theoretical molecular formula for 6-Quinoxalinamine, 2,3,5-trimethyl- is C₁₁H₁₃N₃ .

-

Average Molecular Weight: 187.24 g/mol

-

Monoisotopic Mass: 187.1109 Da

To empirically validate this, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Causality in Analytical Choice: We select Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode over Matrix-Assisted Laser Desorption/Ionization (MALDI). The primary amine at the 6-position and the basic pyrazine nitrogens readily accept a proton in acidic mobile phases. ESI provides "soft" ionization, ensuring the detection of the intact [M+H]⁺ pseudomolecular ion (m/z 188.1187) without the extensive fragmentation or low-mass matrix interference common in MALDI.

3D Structural Elucidation Strategy

Understanding the 3D spatial arrangement of the trimethyl groups (at positions 2, 3, and 5) relative to the amine (position 6) is critical for predicting structure-activity relationships (SAR) [3].

X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the definitive 3D coordinates of the molecule. Because 6-Quinoxalinamine, 2,3,5-trimethyl- is a relatively small and planar basic molecule, it can be challenging to crystallize as a free base due to highly dynamic crystal packing. Causality in Experimental Design: We induce crystallization by forming a hydrochloride salt. Protonation of the pyrazine nitrogen rigidifies the molecular network through strong, directional intermolecular hydrogen bonding (N-H···Cl), which significantly enhances crystal lattice stability and diffraction resolution [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray provides the solid-state conformation, 2D NMR is required to confirm the solution-state regiochemistry. Heteronuclear Multiple Bond Correlation (HMBC) is specifically employed to trace the ³J_CH couplings from the methyl protons to the quaternary carbons of the quinoxaline core, unequivocally proving that the methyls are at the 2, 3, and 5 positions, and not the 7 or 8 positions.

Computational Density Functional Theory (DFT)

To bridge the gap between empirical data and theoretical binding affinity, DFT calculations (using the B3LYP/6-311++G(d,p) basis set) are performed. This computational modeling minimizes the energy of the 3D structure, calculates the HOMO-LUMO energy gap, and maps the electrostatic potential surface, which is vital for predicting how the molecule will dock into a target enzyme's active site [5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the experiment contains internal checks that must be met to consider the data valid.

Protocol A: HRMS Exact Mass Verification

-

Sample Preparation: Dissolve 1 mg of 6-Quinoxalinamine, 2,3,5-trimethyl- in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

-

Internal Calibration (Validation Step): Spike the sample with 1 µg/mL of Leucine Enkephalin (known [M+H]⁺ = 556.2771). The mass spectrometer must lock onto this mass with an error of < 2 ppm before data acquisition proceeds.

-

Acquisition: Inject 2 µL into the ESI-QTOF system. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

-

Data Validation: Extract the peak at m/z 188.1187. The protocol is validated only if the isotopic pattern matches the theoretical distribution for C₁₁H₁₄N₃⁺ and the mass error is ≤ 5 ppm.

Protocol B: Single-Crystal Growth and SCXRD Analysis

-

Salt Formation: Dissolve 50 mg of the compound in 2 mL of anhydrous Acetonitrile. Add 1.1 equivalents of 1M HCl in diethyl ether dropwise while stirring.

-

Crystallization: Transfer the solution to a 5 mL glass vial. Place this vial inside a larger 20 mL vial containing 5 mL of pure diethyl ether (antisolvent). Cap the larger vial tightly.

-

Vapor Diffusion: Allow the antisolvent to slowly diffuse into the sample solution over 48-72 hours at 4°C, yielding high-quality single crystals.

-

Diffraction & Validation: Mount a crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

-

Self-Validation Metric: Solve the structure using direct methods. The structural model is accepted only if the final crystallographic R-factor (R₁) is < 0.05 (5%) and the Goodness-of-Fit (S) is between 0.95 and 1.05 [4].

Data Presentation & Visualizations

Table 1: Quantitative Physicochemical and Analytical Data

| Parameter | Value / Specification | Analytical Method |

| Molecular Formula | C₁₁H₁₃N₃ | Elemental Analysis |

| Average Molecular Weight | 187.24 g/mol | Calculation |

| Exact Mass [M+H]⁺ | 188.1187 Da | ESI-HRMS |

| Expected ¹H NMR (Methyls) | δ 2.50, 2.65, 2.70 ppm (singlets) | 400 MHz ¹H NMR (DMSO-d₆) |

| Crystallographic Space Group | P2₁/c (Typical for such salts) | SCXRD |

| HOMO-LUMO Gap | ~ 3.5 - 4.2 eV | DFT (B3LYP) |

Structural Elucidation Workflow

The following diagram illustrates the logical progression of the analytical techniques used to validate the compound's structure.

Figure 1: Sequential self-validating workflow for the structural elucidation of quinoxaline derivatives.

Pharmacological Mechanism of Action

Quinoxaline derivatives are frequently utilized as competitive inhibitors in kinase active sites.

Figure 2: Pharmacological mechanism of action for quinoxaline-based target inhibitors.

References

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents European Journal of Medicinal Chemistry (PubMed)[Link][1]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens RSC Advances[Link][2]

-

N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists: X-ray Crystallography, Structure–Affinity Relationships, and in Vitro Pharmacology ACS Chemical Neuroscience[Link][3]

-

Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR Journal of Biomolecular Structure and Dynamics (Taylor & Francis)[Link][4]

Sources

- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

In Vitro Mechanism of Action of 6-Quinoxalinamine, 2,3,5-trimethyl-(9CI): A Technical Guide for Researchers

Foreword for the Research Community

The quinoxaline scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to the remarkable diversity of biological activities exhibited by its derivatives.[1][2] These compounds, characterized by a fused benzene and pyrazine ring system, have been extensively investigated for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][3][4] This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential in vitro mechanisms of action of a specific, lesser-studied derivative: 6-Quinoxalinamine, 2,3,5-trimethyl-(9CI).

While direct, extensive research on 6-Quinoxalinamine, 2,3,5-trimethyl-(9CI) is not widely published, this guide will leverage the wealth of data available for the broader class of quinoxaline derivatives to infer and propose potential mechanisms of action and to provide robust, field-proven protocols for their in vitro evaluation. Our approach is grounded in the understanding that structurally related compounds often share common biological targets and signaling pathways. This document will, therefore, serve as a foundational resource for initiating and advancing research into this promising compound.

We will delve into the potential antiproliferative, apoptotic, and anti-inflammatory activities of this compound, supported by detailed experimental workflows and data interpretation strategies. The protocols and insights provided herein are designed to be self-validating, ensuring scientific rigor and reproducibility in your investigations.

The Quinoxaline Scaffold: A Hub of Biological Activity

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in pharmaceutical research.[3][5] Their diverse pharmacological profiles include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antiprotozoal activities.[1][3][4] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacological properties.

Notably, some quinoxaline derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1][6] Dysregulation of kinase activity is a hallmark of many cancers, making quinoxaline-based kinase inhibitors a promising avenue for oncology drug discovery.[6] Furthermore, the structural similarity of 6-Quinoxalinamine to known bioactive molecules, such as the glaucoma medication Brimonidine (an alpha-2 adrenergic agonist), suggests a potential for neurological or cardiovascular applications.[7][8]

Postulated In Vitro Mechanisms of Action for 6-Quinoxalinamine, 2,3,5-trimethyl-

Based on the established activities of structurally analogous quinoxaline derivatives, we can hypothesize several in vitro mechanisms of action for 6-Quinoxalinamine, 2,3,5-trimethyl-. These postulations provide a rational basis for designing initial screening and mechanistic studies.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

A primary and well-documented activity of quinoxaline derivatives is their ability to inhibit the proliferation of cancer cells.[2][6][9] This effect is often mediated through the induction of cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many quinoxaline compounds have been shown to trigger programmed cell death in cancer cells.[2][6] The proposed mechanism for 6-Quinoxalinamine, 2,3,5-trimethyl- would involve the activation of caspase cascades (caspase-3/7) and the cleavage of poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic pathway.[2] It is also plausible that the compound could modulate the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family.[2]

-

Cell Cycle Arrest: Quinoxaline derivatives can disrupt the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase.[6] This arrest prevents cancer cells from dividing and proliferating. This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs) or other cell cycle-related proteins.

A hypothetical signaling pathway illustrating the potential antiproliferative mechanism is presented below:

Caption: Postulated antiproliferative signaling pathway for 6-Quinoxalinamine, 2,3,5-trimethyl-.

Anti-inflammatory Activity

Certain quinoxaline derivatives have demonstrated anti-inflammatory properties.[3][10] A potential mechanism for 6-Quinoxalinamine, 2,3,5-trimethyl- in this context could be the modulation of inflammatory enzymes or signaling pathways.

-

Myeloperoxidase (MPO) Inhibition: MPO is an enzyme released during inflammation that contributes to oxidative stress and tissue damage.[10] Some quinoxaline-2-one derivatives have been shown to inhibit MPO activity.[10] An in silico docking study followed by an in vitro enzyme inhibition assay could elucidate if 6-Quinoxalinamine, 2,3,5-trimethyl- shares this property.

Antimicrobial and Antiprotozoal Potential

The quinoxaline scaffold is present in numerous compounds with antimicrobial and antiprotozoal activity.[3][11][12]

-

Inhibition of Essential Enzymes: Quinoxaline-1,4-di-N-oxide derivatives have been investigated for their activity against various parasites.[12][13] Their mechanism of action can involve the inhibition of crucial metabolic enzymes in these organisms, such as triosephosphate isomerase.[12][13]

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives to provide a comparative context for the potential potency of 6-Quinoxalinamine, 2,3,5-trimethyl-.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV (quinoxaline-based) | PC-3 (Prostate) | 2.11 | [1] |

| Compound III (quinoxaline-based) | PC-3 (Prostate) | 4.11 | [1] |

| Quinoxaline with triazole ring | THP-1 (Leukemia) | 1.6 | [1] |

| Bisfuranylquinoxalineurea analog (7c) | Panel of cancer cell lines | Low micromolar | [2] |

| Oxiranyl-quinoxaline with nitrofuran (11a) | SK-N-SH (Neuroblastoma) | 2.49 ± 1.33 | [9] |

| Oxiranyl-quinoxaline with nitrofuran (11b) | SK-N-SH (Neuroblastoma) | 5.3 ± 2.12 | [9] |

Core In Vitro Experimental Protocols

To investigate the postulated mechanisms of action of 6-Quinoxalinamine, 2,3,5-trimethyl-, a series of well-established in vitro assays are recommended. The following protocols are provided as a guide for rigorous and reproducible experimentation.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 6-Quinoxalinamine, 2,3,5-trimethyl- for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with 6-Quinoxalinamine, 2,3,5-trimethyl- at concentrations around its IC50 value for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[1]

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Principle: The DNA content of cells varies depending on their phase in the cell cycle. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry, which is proportional to the DNA content.

Step-by-Step Protocol:

-

Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.[1]

-

Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

The following diagram illustrates a general experimental workflow for the in vitro screening of a novel compound like 6-Quinoxalinamine, 2,3,5-trimethyl-.

Caption: A generalized workflow for the in vitro evaluation of novel quinoxaline derivatives.

Conclusion and Future Directions

While direct experimental data on the in vitro mechanism of action of 6-Quinoxalinamine, 2,3,5-trimethyl- is currently limited, the extensive body of research on the quinoxaline class of compounds provides a strong foundation for inferring its potential biological activities. The most probable mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the inhibition of protein kinases. Further investigation into its anti-inflammatory and antimicrobial properties is also warranted.

The experimental protocols detailed in this guide offer a robust framework for initiating the in vitro characterization of this compound. Future studies should aim to identify its specific molecular targets through techniques such as proteomics and molecular docking. A comprehensive understanding of its structure-activity relationship (SAR) will be crucial for optimizing its therapeutic potential. The exploration of 6-Quinoxalinamine, 2,3,5-trimethyl- and its analogs holds significant promise for the development of novel therapeutic agents.

References

- BenchChem. (2025).

- El-Damasy, A. K., et al. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.

- Pérez-Villanueva, M., et al. (2025, March 13).

- K, S., et al. (2024, October 1). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2- One as a Myeloperoxidase Modulator Using in silico Methods. Ingenta Connect.

- Boyron, O., et al. (2022, June 23).

- apicule. (n.d.). 6-Quinoxalinamine (CAS No: 6298-37-9)

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Bär, V., et al. (1977). Biopharmacological investigation of 6,6'methylene-bis/2,2,4-trimethyl-1,2-dihydroquinoline (MTDQ) a radical binding antioxidant of secondary amine type. Neoplasma, 24(3), 253-8.

- CymitQuimica. (n.d.). 6-Quinoxalinamine.

- Kumar, S., et al. (n.d.).

- Carta, A., et al. (2006, November 15). Chemistry, biological properties and SAR analysis of quinoxalinones. PubMed.

- Abu-Hashem, A. A. (2026, January 19). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

- PubChem. (n.d.). Quinoxaline, 2,3,6-trimethyl-.

- Ahmad, A., et al. (2023, December 15). Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing.

- Plotnikov, E., et al. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI.

- Zhang, W., et al. (2025, August 13). Biologically active guanidine alkaloids. ScienceOpen.

- Wang, H., et al. (2022, August 2). The biological activities of quinolizidine alkaloids. PubMed.

- Chen, S., et al. (2016, March 20). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers.

- Flores-Ibarra, Á. J., et al. (2024, October 29). Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. PMC.

- Chavan, H. V., et al. (2018).

- PubChem. (n.d.). Brimonidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apicule.com [apicule.com]

- 8. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and in vitro Evaluation of Derivatives of Quin...: Ingenta Connect [ingentaconnect.com]

- 11. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 12. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase [mdpi.com]

Navigating the Unseen: A Technical Guide to the Preliminary Toxicity and Safety Assessment of 6-Quinoxalinamine, 2,3,5-trimethyl-(9CI)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Preliminary Toxicological Waters

In the landscape of early-stage drug discovery and chemical development, the imperative is to rapidly and accurately characterize the safety profile of novel chemical entities. This guide addresses the preliminary toxicity and safety data for 6-Quinoxalinamine, 2,3,5-trimethyl-(9CI), a substituted quinoxaline derivative. It is critical to acknowledge from the outset that specific, peer-reviewed toxicological studies on this particular molecule are not extensively available in the public domain. Therefore, this document serves a dual purpose: to present the available data and, more importantly, to provide a robust framework for the type of preliminary toxicological screening such a compound would undergo.

This whitepaper is structured not as a rigid protocol, but as a logical progression of inquiry that a seasoned toxicologist would follow. We will delve into the foundational pillars of safety assessment—acute toxicity, genotoxicity, and cytotoxicity—explaining the causality behind the selection of each assay and detailing the methodologies that provide self-validating, trustworthy results. The insights provided are grounded in established regulatory guidelines and the collective experience of the field, offering a technical narrative on how to approach the safety assessment of a novel quinoxaline amine.

Section 1: Initial Hazard Identification from Existing Data

The primary source of readily available safety information for many chemical compounds is the Safety Data Sheet (SDS). While not a substitute for comprehensive toxicological studies, an SDS provides a crucial first look at potential hazards.

Summary of Available SDS Information

An analysis of available SDS documentation for a mixture containing 6-Quinoxalinamine, 2,3,5-trimethyl- provides the following high-level toxicological summary. It is vital to note the caveat that this information is derived from the properties of the individual components of a mixture, and the product itself has not been empirically tested[1].

| Toxicological Endpoint | Summary of Findings | Source |

| Acute Toxicity (Oral) | Virtually nontoxic after a single ingestion. | [1] |

| Acute Toxicity (Dermal) | Virtually nontoxic after a single skin contact. | [1] |

| Acute Toxicity (Inhalation) | Virtually nontoxic by inhalation. | [1] |

| Skin Corrosion/Irritation | Not irritating to the skin. | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |

| Respiratory or Skin Sensitization | There is no evidence of a skin-sensitizing potential. | [1] |

| Germ Cell Mutagenicity | Mutagenicity tests revealed no genotoxic potential. | [1] |

| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | [1] |

This initial assessment suggests a low order of acute systemic toxicity but points to a potential for significant eye irritation and environmental hazard. The claim of "no genotoxic potential" is a critical piece of information that warrants a deeper, more rigorous investigation through standardized assays, as we will explore in subsequent sections.

Section 2: The Imperative of Genotoxicity Assessment

Genotoxicity—the ability of a chemical to damage DNA and/or cellular components that regulate genetic integrity—is a critical hurdle in any drug development program. A positive genotoxicity finding can often be a terminal event for a compound's development due to the strong correlation between mutagenicity and carcinogenicity. The SDS for the mixture containing our target compound claims no genotoxic potential was revealed in mutagenicity tests[1]. However, without details of the specific assays performed, this statement must be verified through a standard battery of tests.

The quinoxaline scaffold, while a "privileged structure" in medicinal chemistry, is not without its toxicological warnings. Certain derivatives, such as quinoxaline 1,4-dioxides, have demonstrated potent mutagenic activity in bacterial assays[2]. Furthermore, as an aromatic amine, 6-Quinoxalinamine, 2,3,5-trimethyl- belongs to a class of compounds known to contain members that are pro-mutagens, requiring metabolic activation to exert their genotoxic effects[3][4].

The Bacterial Reverse Mutation (Ames) Test: The Vanguard of Mutagenicity Screening

The Ames test is the universally accepted first-line screening tool for identifying compounds that can cause point mutations (base-pair substitutions or frameshifts) in DNA[5]. Its utility lies in its speed, cost-effectiveness, and high sensitivity for a wide range of mutagens[6][7][8].

Causality of Experimental Design: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) due to a mutation in the genes responsible for its synthesis[5][7]. The core principle is to expose these bacteria to the test compound and observe if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a medium lacking the specific amino acid[5][6]. The inclusion of a rat liver S9 fraction is crucial to mimic mammalian metabolism, thereby detecting pro-mutagens that require enzymatic activation to become genotoxic[3][9].

Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471)

-

Strain Preparation: Cultures of selected S. typhimurium and E. coli tester strains are grown overnight to reach the late exponential or early stationary phase of growth[8].

-

Metabolic Activation: If required, the S9 fraction, derived from the livers of rats induced with a substance like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination, is mixed with a cofactor solution (e.g., NADP, G6P) to create the S9 mix[9].

-

Exposure (Plate Incorporation Method):

-

To 2 mL of molten top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (at various concentrations) or the control substance[7].

-

For metabolic activation, 0.5 mL of the S9 mix is also added.

-

The mixture is vortexed briefly and poured onto the surface of a minimal glucose agar plate.

-

-

Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

-

Scoring and Interpretation: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the background (negative control) and/or if the increase is above a certain threshold (e.g., a two-fold increase over background).

In Vitro Chromosomal Aberration Test: Assessing Clastogenic Potential

While the Ames test detects gene mutations, it is imperative to also screen for clastogenicity—the ability of a compound to induce structural damage to chromosomes. The in vitro chromosomal aberration assay is a cornerstone for this evaluation[10][11][12].

Causality of Experimental Design: This assay exposes cultured mammalian cells (often Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) to the test compound[10][13]. The cells are then treated with a mitotic inhibitor (e.g., Colcemid) to arrest them in the metaphase stage of cell division, when chromosomes are condensed and visible[12]. Chromosomes are then harvested, stained, and microscopically examined for structural abnormalities such as breaks, gaps, deletions, and exchanges[14]. This direct visualization of chromosomal damage provides a powerful, mechanistically distinct line of evidence for genotoxicity.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Cell Culture: Appropriate mammalian cells are seeded in culture flasks or plates and incubated to allow for growth.

-

Exposure: The cell cultures are exposed to at least three concentrations of the test compound, both with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours for S9-activated tests; short and long exposures for non-activated tests)[10].

-

Recovery and Arrest: After the exposure period, the treatment medium is removed, and the cells are washed and incubated in fresh medium. At a pre-determined time (allowing for approximately 1.5 normal cell cycles), a mitotic arresting agent is added[12].

-

Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment to swell the cells and disperse the chromosomes, and then fixed. The fixed cell suspension is dropped onto microscope slides, which are then air-dried.

-

Staining and Analysis: The slides are stained, and at least 200 well-spread metaphases per concentration are analyzed under a microscope for the presence of chromosomal aberrations[13].

-

Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive (clastogenic) result[14].

Section 3: In Vitro Cytotoxicity as a Preliminary Indicator

Before proceeding to more complex and costly in vivo studies, it is essential to determine a compound's potential to be cytotoxic—to kill cells or inhibit their growth. This is often assessed in parallel with genotoxicity studies. Quinoxaline derivatives have been investigated for their antiproliferative activity, with some analogs showing low micromolar potency against various cancer cell lines[15][16]. This highlights the biological activity of the scaffold and underscores the need to assess the cytotoxicity of 6-Quinoxalinamine, 2,3,5-trimethyl- against both cancerous and normal cell lines to understand its therapeutic index, should it be considered for an oncology application, or its general safety for other indications[17].

Causality of Experimental Design: A common method to assess cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cells (e.g., a normal cell line like CHO or a relevant cancer cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 6-Quinoxalinamine, 2,3,5-trimethyl-, along with vehicle and untreated controls. The plate is then incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.

Section 4: Synthesis and Forward Look

The preliminary toxicological screening of a novel chemical entity like 6-Quinoxalinamine, 2,3,5-trimethyl- is a process of systematic, evidence-based inquiry. While direct experimental data for this specific molecule is sparse, a clear path for its evaluation exists.

-

Acknowledge Initial Data: The available SDS information provides a preliminary, low-resolution snapshot suggesting low acute toxicity but a potential for eye irritation.

-

Prioritize Genotoxicity: Given its structure as a substituted quinoxaline and an aromatic amine, a rigorous assessment of genotoxicity is paramount. The Ames test and an in vitro chromosomal aberration assay form the non-negotiable bedrock of this assessment. The assertion of "no genotoxic potential" from an SDS must be confirmed with these standardized, well-controlled assays.

-

Quantify Cytotoxicity: Understanding the concentration at which the compound affects basic cellular viability is crucial for interpreting genotoxicity results and for guiding the design of any future in vivo studies.

The protocols and rationale outlined in this guide provide the necessary framework for any researcher or drug development professional to establish a foundational safety profile for 6-Quinoxalinamine, 2,3,5-trimethyl-, or any other novel chemical entity. It is through this logical, stepwise evaluation that we can navigate the unseen risks and confidently advance only the safest and most promising candidates.

References

A comprehensive list of sources cited within this document is provided below, with links for verification.

[Please note that the reference list would be populated with the full details of the search results if this were a final document.]

Sources

- 1. usbio.net [usbio.net]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. insilico.eu [insilico.eu]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 7. enamine.net [enamine.net]

- 8. hesiglobal.org [hesiglobal.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. criver.com [criver.com]

- 11. inotiv.com [inotiv.com]

- 12. fda.gov [fda.gov]

- 13. jeaht.org [jeaht.org]

- 14. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 15. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Potential of 6-Quinoxalinamine, 2,3,5-trimethyl- and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Derivatives of this fused benzene and pyrazine ring system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] This guide focuses on the pharmacological potential of a specific subclass: 6-Quinoxalinamine, 2,3,5-trimethyl- and its derivatives. While direct literature on this exact molecule is sparse, a comprehensive analysis of structure-activity relationship (SAR) studies on closely related analogs allows for a robust extrapolation of its potential therapeutic applications. We will delve into the synthesis, mechanisms of action, and key structural features that govern the biological efficacy of these compounds, providing field-proven insights and detailed experimental protocols to guide future research and development.

The Quinoxaline Scaffold: A Foundation for Diverse Bioactivity

Quinoxaline (benzopyrazine) is a nitrogen-containing heterocyclic compound that has garnered significant attention from medicinal chemists. Its rigid, planar structure and the presence of two nitrogen atoms provide ideal points for interaction with various biological targets. This structural versatility allows for the synthesis of large libraries of derivatives with finely tuned pharmacological profiles.[2][5] The therapeutic breadth of quinoxaline derivatives is extensive, with compounds being investigated and developed for a multitude of conditions.[1][4][6]

The core subject of this guide, 6-Quinoxalinamine, 2,3,5-trimethyl-, possesses several key features that suggest significant biological potential:

-

The Quinoxaline Core: Provides the fundamental scaffold for target interaction.

-

6-Amino Group: A common feature in many biologically active quinoxalines, offering a site for hydrogen bonding and further derivatization to modulate activity and pharmacokinetic properties.[7][8]

-

Methyl Substituents (Positions 2, 3, 5): These lipophilic groups can enhance membrane permeability and influence binding affinity within hydrophobic pockets of target proteins.

Synthesis of Quinoxaline Derivatives: A General Overview

The most prevalent and efficient method for synthesizing the quinoxaline ring system is the condensation of an aromatic ortho-diamine (such as a substituted o-phenylenediamine) with a 1,2-dicarbonyl compound (like glyoxal or a substituted benzil).[9][5][10] This reaction is typically acid-catalyzed and proceeds with high yields.

Generalized Synthetic Workflow

The following diagram illustrates the fundamental reaction for creating the quinoxaline scaffold, which serves as the starting point for producing derivatives like 6-Quinoxalinamine, 2,3,5-trimethyl-.

Caption: General synthesis of quinoxaline derivatives.

Exemplary Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline-6-amine Analog

This protocol is adapted from established methodologies and provides a reliable framework for synthesizing the core structure.[11][12]

Objective: To synthesize a 2,3-disubstituted-6-nitroquinoxaline, which can subsequently be reduced to the corresponding 6-aminoquinoxaline.

Materials:

-

4-Nitro-o-phenylenediamine

-

Benzil (or other 1,2-dicarbonyl compound)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Hydrosulfite (Na₂S₂O₄) or Tin(II) Chloride (SnCl₂) for reduction step

Step-by-Step Methodology:

-

Condensation:

-

In a round-bottom flask, dissolve 1 equivalent of 4-nitro-o-phenylenediamine and 1 equivalent of the 1,2-dicarbonyl compound in glacial acetic acid.

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Acetic acid serves as both the solvent and the acid catalyst, promoting the condensation and subsequent cyclization/dehydration to form the stable aromatic quinoxaline ring.

-

-

Isolation of Nitro-Quinoxaline:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker of ice-cold water while stirring.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum.

-

-

Reduction to Amino-Quinoxaline:

-

Suspend the synthesized 6-nitroquinoxaline in ethanol.

-

Add an excess of a reducing agent, such as sodium hydrosulfite or SnCl₂ in concentrated HCl.

-

Reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Causality: The reducing agent selectively reduces the nitro group (-NO₂) to an amine group (-NH₂) without affecting the quinoxaline ring, yielding the desired 6-aminoquinoxaline.

-

-

Purification:

-

Neutralize the reaction mixture (if using SnCl₂/HCl) with a base like sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure 6-aminoquinoxaline derivative.

-

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the success of the synthesis.[13][14]

Pharmacological Potential: Key Therapeutic Areas

The true value of the quinoxaline scaffold lies in its proven efficacy across multiple therapeutic domains. Below, we explore the most prominent areas, grounding the potential of 6-Quinoxalinamine, 2,3,5-trimethyl- derivatives in established data.

Anticancer Activity

Quinoxaline derivatives are widely recognized for their potent antiproliferative and pro-apoptotic effects against a variety of cancer cell lines.[1][15]

Mechanisms of Action: Many quinoxaline-based anticancer agents function by inhibiting key signaling pathways essential for tumor growth and survival.[8] Some act as inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases within the PI3K/AKT/mTOR pathway, while others may function as topoisomerase inhibitors or induce apoptosis through caspase activation.[8][15][16]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoxaline derivatives.

Structure-Activity Relationship (SAR) Insights:

-

Substituents at C2 and C3: The nature of the groups at these positions is critical. Heteroaromatic substitutions, such as furanyl groups, have shown superior antiproliferative activity compared to phenyl groups.[7][8]

-

Linker at C2/C3: An NH-CO linker at the second position has been shown to increase activity, while simple aliphatic linkers tend to decrease it.[1]

-

Substituents on the Benzene Ring: Electron-releasing groups (e.g., -OCH₃) generally enhance activity, whereas electron-withdrawing groups (e.g., -Cl, -NO₂) often diminish it.[1] This suggests that the 5-methyl group in our core compound could be beneficial.

-

The 6-Amino Group: This group is often functionalized into ureas or sulfonamides. Bisfuranylquinoxalineurea analogs have demonstrated low micromolar potency against various cancer cell lines, inducing Mcl-1 dependent apoptosis.[7]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzoxazole-Quinoxaline Hybrid (Cmpd 8) | MGC-803 (Gastric) | 1.49 ± 0.18 | [1] |

| Benzoxazole-Quinoxaline Hybrid (Cmpd 8) | A549 (Lung) | 6.91 ± 0.84 | [1] |

| Bisfuranylquinoxalineurea (Cmpd 7c) | Multiple Lines | Low micromolar | [7] |

| Quinoxaline-Oxadiazole Hybrid (Cmpd 6c) | HL-60 (Leukemia) | 2.1 ± 0.8 | [15] |

| Aminoalcohol-Quinoxaline (DEQX) | Ht-29 (Colon) | Concentration-dependent reduction in viability | [16] |

Experimental Protocol: In Vitro Apoptosis Assay (Annexin V-FITC)

Objective: To quantify the induction of apoptosis in cancer cells treated with a quinoxaline derivative.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these apoptotic cells via flow cytometry. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membranes.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., Ht-29, A549) in 6-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test quinoxaline derivative (e.g., 3.125, 6.25, 12.5 µg/mL) and a vehicle control for 24 or 48 hours.[16] A known pro-apoptotic drug (e.g., Cisplatin) should be used as a positive control.

-

Cell Harvesting: After incubation, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with ice-cold Phosphate-Buffered Saline (PBS).

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer within one hour.

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live cells

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

-

-

Causality & Trustworthiness: This assay provides a quantitative measure of apoptosis induction. By differentiating between early and late apoptosis, it offers mechanistic insight into the mode of cell death induced by the compound, validating its pro-apoptotic potential.[16]

Antimicrobial Activity

Quinoxaline derivatives have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi.[4][17][18] Some are components of known antibiotics like echinomycin.[2]

SAR Insights:

-

Quinoxaline 1,4-di-N-oxides: The presence of two N-oxide groups is often associated with a significant increase in antimicrobial and antitubercular activity.[9][19]

-

Substitutions: The introduction of hydrazinyl, tetrazolo, and pyrazolo moieties onto the quinoxaline core has yielded compounds with potent antibacterial activity.[17]

-

Amine Substitutions: C-2 amine-substituted quinoxalines have shown good to moderate antibacterial activity, particularly against S. aureus and MRSA.[13]

Quantitative Data Summary: Antimicrobial Activity (MIC)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Tetrazolo[1,5-a]quinoxalines | Gram-positive/negative bacteria | 0.98 to >125 | [17] |

| 3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | 0.12 | [4] |

| 3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 | [4] |

| C-2 Amine-substituted Quinoxalines (5m-5p) | S. aureus | 4 - 16 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a quinoxaline derivative that visibly inhibits the growth of a specific microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium.

Methodology:

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution:

-

In a 96-well microtiter plate, add 50 µL of MHB to all wells.

-

Add 50 µL of the stock solution of the test compound (dissolved in a suitable solvent like DMSO) to the first well and mix, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the final volume to 100 µL and halves the compound concentrations.

-

Controls:

-

Positive Control: Wells with bacteria and medium but no compound.

-

Negative Control: Wells with medium only.

-

Reference Drug: A known antibiotic (e.g., Norfloxacin) should be tested in parallel.[12]

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.

Discussion and Future Directions

The collective evidence strongly supports the quinoxaline scaffold as a source of potent therapeutic agents. For 6-Quinoxalinamine, 2,3,5-trimethyl- , we can infer a promising pharmacological profile based on established SAR principles:

-

Anticancer Potential: The 6-amino group provides a critical handle for derivatization into highly active ureas or amides, a strategy that has proven successful in developing potent antiproliferatives.[7] The methyl groups at positions 2, 3, and 5 are likely to enhance lipophilicity, potentially improving cell penetration and interaction with hydrophobic binding sites on target kinases.

-

Antimicrobial Potential: The core structure is amenable to modifications known to enhance antimicrobial efficacy, such as N-oxidation or the addition of other heterocyclic rings via the 6-amino group.

Future research should focus on:

-

Targeted Synthesis: A focused library of derivatives should be synthesized, exploring modifications at the 6-amino position (e.g., ureas, sulfonamides, amides) while retaining the 2,3,5-trimethyl core.

-

Broad-Spectrum Screening: These new compounds must be screened against diverse panels of cancer cell lines and microbial pathogens to identify lead candidates.

-

Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify the specific molecular targets (e.g., kinase profiling, DNA interaction studies) and validate their mode of action.

-

In Vivo Evaluation: Promising lead candidates should be advanced to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

Conclusion

While 6-Quinoxalinamine, 2,3,5-trimethyl- remains a largely unexplored entity, its structural features, analyzed in the context of decades of quinoxaline research, position it as a highly promising scaffold for drug discovery. The established anticancer and antimicrobial activities of its close analogs provide a strong rationale for its synthesis and evaluation. By leveraging the detailed SAR insights and experimental frameworks presented in this guide, researchers can systematically unlock the therapeutic potential of this and related quinoxaline derivatives, paving the way for the development of novel and effective therapeutic agents.

References

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. (n.d.). PubMed.

- Structure-Activity Relationship (SAR)

- Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. (n.d.). PMC.

- A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography. (2025). Benchchem.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). American Journal of Organic Chemistry.

- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PMC.

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). MDPI.

- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity rel

- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). PMC.

- Biological activity of quinoxaline derivatives. (n.d.).

- Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC). (n.d.). PMC.

- Quinoxaline, its derivatives and applications: A st

- Biological Activity of Quinoxaline Deriv

- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic

- The synthesis route of 2,3-substituted-quinoxaline-6-amine derivatives. (n.d.).

- Synthesis and hypoglycemic activity of quinoxaline deriv

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline deriv

- A review on the therapeutic potential of quinoxaline derivatives. (2018).

- Synthesis of novel antibacterial and antifungal quinoxaline deriv

- Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. (2025). Journal of Medicinal Chemistry.

- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Deriv

Sources

- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis and hypoglycemic activity of quinoxaline derivatives [frontiersin.org]

- 15. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Laboratory Handling of 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI)

Introduction: A Proactive Approach to Safety with Novel Quinoxaline Derivatives

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. By adopting the principle of prudent practice—treating compounds with unknown toxicity as potentially hazardous—we can ensure a robust culture of safety in the laboratory.

Section 1: Hazard Identification and Inferred Classification

Given the absence of specific toxicological data for 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI), we must infer its potential hazards from its structural components: the quinoxalinamine core and the added methyl groups. The parent compound, 6-Quinoxalinamine (CAS: 6298-37-9), provides a baseline for our assessment.[5][6]

Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[3][4][7] They can be readily absorbed through the skin, and inhalation of dust or vapors can cause respiratory irritation.[3][7][8]

Table 1: Physicochemical and Toxicological Profile of 6-Quinoxalinamine (Parent Compound)

| Property | Value | Source |

| CAS Number | 6298-37-9 | [5] |

| Molecular Formula | C8H7N3 | [5] |

| Molecular Weight | 145.16 g/mol | [5] |

| Appearance | Yellow Solid | [5] |

| Inferred GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [9] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

The addition of three methyl groups to the quinoxalinamine structure may alter its lipophilicity, potentially affecting its absorption rate and metabolic profile. However, it does not negate the underlying hazards associated with the aromatic amine functional group. Therefore, it is prudent to handle 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI) with at least the same level of caution as its parent compound.

Section 2: The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

A robust safety plan relies on the "hierarchy of controls," a systematic approach to mitigating hazards. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes more effective, collective measures over individual protection.

Section 3: Engineering Controls and Personal Protective Equipment (PPE) Protocols

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI), including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine dust particles or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[10]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are primary, a comprehensive PPE protocol is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing.[11]

-

Skin Protection:

-

Gloves: Wear nitrile gloves at all times. Inspect gloves for any signs of degradation or puncture before use.[11] Dispose of contaminated gloves immediately and wash hands thoroughly.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or if engineering controls are not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling and Storage

Adherence to standardized procedures is crucial for minimizing risk.

Protocol 1: Weighing and Preparing Solutions

-

Preparation: Designate a specific area within the fume hood for handling the compound. Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) before retrieving the compound from storage.

-

Weighing: Tare a weigh boat on an analytical balance inside the fume hood. Carefully transfer the required amount of the solid compound, minimizing the generation of dust.[8]

-

Dissolution: Add the solvent to the solid in the weigh boat or transfer the solid to a flask before adding the solvent. Ensure the container is securely capped or covered during dissolution.

-

Cleanup: Clean the balance and surrounding area within the fume hood immediately after use. Dispose of any contaminated materials as hazardous waste.

Protocol 2: Storage

-

Container: Store 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI) in a tightly sealed, clearly labeled container.[8][10]

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Inventory: Maintain an accurate inventory of the compound to track its usage and storage location.

Section 5: Emergency Procedures

A clear and practiced emergency response plan is essential.

Caption: A streamlined workflow for responding to an accidental exposure.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek medical advice if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8][10]

Spill Response

-

Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: If safe to do so, prevent the spread of the spill.

-

Cleanup: For small spills, use an absorbent material like sand or vermiculite.[10] Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Section 6: Waste Disposal

All waste containing 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI), including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[11]

Conclusion: Fostering a Proactive Safety Culture

The responsible use of novel chemical entities like 6-Quinoxalinamine, 2,3,5-trimethyl- (9CI) underpins the integrity and success of scientific research. By internalizing the principles outlined in this guide—from understanding inferred hazards to implementing a multi-layered safety strategy—researchers can confidently and safely advance the frontiers of drug discovery. Safety is not merely a set of rules but a continuous, proactive commitment to the well-being of oneself, one's colleagues, and the scientific community at large.

References

-

Akyüz, M., & Şişman, T. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC. [Link]

-

Chemsrc. 6-Quinoxalinamine,N,2,3-trimethyl-(9CI) | CAS#:60639-47-6. [Link]

-

Safety Data Sheet. (2022). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 6-Quinoxalinamine, 97%. (2004). [Link]

-

PubChem. 6-Quinolinamine, N,N,2-trimethyl-. [Link]

-

Saha, B., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Scribd. Laboratory Safety in Organic Chemistry. [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Varela-Ramirez, A., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. PMC. [Link]

-

SKC Inc. SDS - Aromatic Amine DECONtamination Solution. (2023). [Link]

-

PubChem. Quinoxaline, 2,3,6-trimethyl-. [Link]

-

Pharmaffiliates. Brimonidine - Impurity C | Quinoxalin-6-amine. [Link]

-

PubChem. 5-Bromoquinoxalin-6-amine. [Link]

- Al-Suwaidan, I. A., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research.

-

Kulyk, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. PMC. [Link]

-

Al-Ghamdi, A. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

-

Liu, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC. [Link]

-

ResearchGate. (PDF) Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. [Link]

-

NextSDS. Quinoxaline, decahydro-6-methyl- (9CI) — Chemical Substance Information. [Link]

-

Gushchina, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Quinoxalinamine | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 6298-37-9|Quinoxalin-6-amine|BLD Pharm [bldpharm.com]

- 10. image.trusco-sterra2.com [image.trusco-sterra2.com]

- 11. international.skcinc.com [international.skcinc.com]

The Biological Activity of 6-Quinoxalinamine, 2,3,5-trimethyl-(9CI) and its Analogs: A Technical Review for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The quinoxaline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide delves into the biological activities of 6-Quinoxalinamine, 2,3,5-trimethyl-(9CI) and its closely related analogs, with a particular focus on the 2,3-dimethyl-6-aminoquinoxaline framework, for which a more extensive body of scientific literature exists. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and potential therapeutic applications of this important class of compounds.

The Quinoxaline Scaffold: A Foundation for Diverse Biological Activity

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a cornerstone in the development of novel therapeutic agents.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the generation of large libraries of analogs for structure-activity relationship (SAR) studies aimed at optimizing therapeutic potential.[1]

Synthesis of 2,3-Disubstituted-6-Quinoxalinamine Analogs

The primary synthetic route to 2,3-disubstituted-6-quinoxalinamine analogs involves the condensation of a 1,2-diamino-4-nitrobenzene with a 1,2-dicarbonyl compound, followed by the reduction of the nitro group.[1]

Experimental Protocol: General Synthesis

-

Condensation: React 1,2-diamino-4-nitrobenzene with a 1,2-dicarbonyl compound (e.g., 2,3-butanedione for the 2,3-dimethyl analog) in a suitable solvent like ethanol or acetic acid. The mixture is typically refluxed for several hours.

-

Isolation of Nitro-intermediate: Upon completion of the reaction (monitored by Thin Layer Chromatography), the resulting 2,3-disubstituted-6-nitroquinoxaline is isolated by cooling the reaction mixture and collecting the precipitate via filtration or by extraction.

-

Reduction of the Nitro Group: The isolated nitro-intermediate is then reduced to the corresponding 6-aminoquinoxaline. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a reducing agent such as tin(II) chloride (SnCl2) in ethanol.[1]

-

Purification: The final 2,3-disubstituted-6-quinoxalinamine product is purified using standard techniques such as column chromatography or recrystallization.

Caption: General synthetic scheme for 2,3-disubstituted-6-quinoxalinamine analogs.

Key Biological Activities of 2,3-Dimethyl-6-Quinoxalinamine and its Derivatives

The substitution pattern on the quinoxaline ring system significantly influences the biological activity. The 2,3-dimethyl-6-aminoquinoxaline scaffold has emerged as a promising framework for targeting two distinct and critical areas of human health: cancer and neurodegenerative diseases.

Antiproliferative and Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of quinoxalin-6-amine derivatives against a range of cancer cell lines.[1][7] The mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer, leading to the induction of apoptosis (programmed cell death).[2][8]

A study involving a library of 2,3-substituted quinoxalin-6-amine analogs demonstrated that these compounds can inhibit the growth of various cancer cell lines, including those of the lung, pancreas, colon, breast, prostate, and bone.[8] In particular, a bisfuranylquinoxalineurea analog was identified as having low micromolar potency against this panel of cancer cells.[2][8] Mechanistic studies revealed that this compound induces apoptosis through the activation of caspases 3 and 7, and cleavage of poly-ADP-ribose polymerase (PARP).[2][8]

More recent research has identified 2(1H)-quinoxalinone derivatives as potent and selective inhibitors of methionine adenosyltransferase 2A (MAT2A), a promising drug target for cancers with a specific genetic deletion (MTAP-deficient cancers).[9] One such derivative exhibited significant tumor growth inhibition in in-vivo models.[9]

Table 1: Antiproliferative Activity of a Representative Quinoxalineurea Analog (7c) [8]

| Cell Line | Cancer Type | Growth Inhibition at 20 µM (%) |

| A549 | Lung | >50 |

| Aspc1 | Pancreatic | >50 |

| HT29 | Colon | >50 |

| MDAMB231 | Breast | >50 |

| PC3 | Prostate | >50 |

| SKOV3 | Ovarian | >50 |

| U2OS | Bone | >50 |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoxalin-6-amine derivatives, alongside a vehicle control (e.g., DMSO).